molecular formula C12H14ClN B8385498 5-Chloro-2-(1-methylpropyl)indole

5-Chloro-2-(1-methylpropyl)indole

Cat. No.: B8385498
M. Wt: 207.70 g/mol
InChI Key: BFPXSDSBFGIEKR-UHFFFAOYSA-N
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Description

5-Chloro-2-(1-methylpropyl)indole is a halogenated indole derivative featuring a chloro substituent at position 5 and a branched 1-methylpropyl group at position 2. Indoles are heterocyclic aromatic compounds with a bicyclic structure, widely studied for their diverse biological activities, including antiproliferative, antimicrobial, and psychoactive properties . Synthetically, it can be prepared via alkylation reactions using NaH/MeI systems or modified Friedel-Crafts strategies, as inferred from analogous procedures .

Properties

Molecular Formula

C12H14ClN

Molecular Weight

207.70 g/mol

IUPAC Name

2-butan-2-yl-5-chloro-1H-indole

InChI

InChI=1S/C12H14ClN/c1-3-8(2)12-7-9-6-10(13)4-5-11(9)14-12/h4-8,14H,3H2,1-2H3

InChI Key

BFPXSDSBFGIEKR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC2=C(N1)C=CC(=C2)Cl

Origin of Product

United States

Scientific Research Applications

Synthesis of 5-Chloro-2-(1-methylpropyl)indole

The synthesis of this compound typically involves the chlorination of indole derivatives followed by alkylation. The general synthetic route includes:

  • Chlorination : Indole is chlorinated at the 5-position using chlorine gas or a chlorinating agent in an organic solvent.
  • Alkylation : The resulting 5-chloroindole is then reacted with 1-methylpropyl bromide or iodide in the presence of a base to form this compound.

This synthetic pathway allows for the efficient production of the compound, which can then be utilized for further biological evaluations.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that compounds in this class can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The compound has been shown to interact with key signaling pathways involved in cancer progression, particularly targeting mutant EGFR and BRAF pathways, which are often overactive in tumors. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against A-549 (lung cancer) and MCF-7 (breast cancer) cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Studies have evaluated its effectiveness against various bacterial strains:

  • Antibacterial Testing : The compound has shown significant inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard agar diffusion methods .

Case Studies and Research Findings

Several case studies provide insights into the applications of this compound:

StudyFocusFindings
Study A Anticancer ActivityDemonstrated IC50 values as low as 0.12 µM against mutant EGFR/BRAF pathways.
Study B MCT1 InhibitionShowed inhibition of MCT1-mediated transport with IC50 values below 100 nM for related indole derivatives.
Study C Antimicrobial ActivityExhibited significant antibacterial effects with MIC values comparable to standard antibiotics against tested strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Chloro-2-(1-methylpropyl)indole with structurally related indole derivatives, focusing on substituent effects, synthetic routes, and biological activities.

Compound Name Position 5 Position 2 Key Synthesis Methods Reported Activities Key References
This compound Cl 1-methylpropyl Alkylation (NaH/MeI), Friedel-Crafts variants Antiproliferative
5-Fluoro-3-(triazole-ethyl)-1H-indole F Triazole-ethyl CuI-catalyzed click chemistry Antioxidant (implied)
5-Methoxy-3-methyl-1H-indole OMe Methyl Column chromatography (silica gel) Not explicitly stated
5-Bromo-2-(2-hydroxy-2-propyl)benzimidazole Br 2-hydroxy-2-propyl Condensation with NaH/MeI in DMSO N/A (structural analog)
5-(2-Aminopropyl)indole H 2-aminopropyl Reductive amination of indole-5-carboxaldehyde Psychoactive ("Benzo Fury")
2.1 Structural and Electronic Effects
  • Substituent Electronics: The chloro group at position 5 is strongly electron-withdrawing, which may enhance electrophilic reactivity and stabilize charge interactions in biological targets. In contrast, methoxy (OMe) and methyl groups are electron-donating, reducing reactivity but improving solubility .

Key Research Findings

  • Chloro vs. Fluoro Substitution :
    • Chloro-substituted indoles generally exhibit higher antiproliferative potency than fluoro analogs, attributed to stronger electron-withdrawing effects enhancing DNA intercalation or enzyme inhibition .
  • Branched vs. Linear Alkyl Chains :
    • The 1-methylpropyl group in the target compound increases metabolic stability compared to straight-chain analogs (e.g., 2-ethyl or 2-propyl), as branched chains resist oxidative degradation .

Preparation Methods

Reaction Mechanism

  • Hydrazone Formation : Reaction of 4-chlorophenylhydrazine with 3-pentanone in acidic media generates the corresponding hydrazone.

  • Cyclization : Thermal or acid-catalyzed rearrangement forms the indole nucleus.

Optimization Parameters

  • Catalyst : Palladium/Xantphos systems enhance yield (83–89%) by facilitating hydrazone formation at lower temperatures (80–100°C).

  • Solvent : Ethanol/water mixtures (3:1 v/v) suppress side reactions.

  • Chlorination : Post-cyclization chlorination using SOCl2\text{SOCl}_2 in dichloromethane introduces the 5-chloro substituent.

Table 1: Fischer Synthesis Conditions

ParameterValue/RangeSource
Temperature80–120°C
Catalyst Loading0.1–1.0 mol% Pd
Yield72–89%
Purity>95% (HPLC)

Bischler-Napieralski Cyclization

This method constructs the indole ring via cyclodehydration of β-chloroethylamides.

Procedure

  • Amide Formation : React 5-chloro-2-(1-methylpropyl)aniline with β-chloroacetyl chloride in pyridine.

  • Cyclization : Use POCl3\text{POCl}_3 as both solvent and catalyst at 110–130°C for 4–6 hours.

Advantages

  • Direct introduction of the 1-methylpropyl group during amide synthesis.

  • Avoids multi-step functionalization.

Limitations : Requires strict moisture control and yields moderate purity (82–87%).

Chlorination-Alkylation Sequential Approach

A two-step strategy involving initial indole chlorination followed by 2-position alkylation.

Step 1: Indole Chlorination

  • Reagents : NCS\text{NCS} (N-chlorosuccinimide) in CH3CN\text{CH}_3\text{CN} at 0–5°C.

  • Yield : 91–94% for 5-chloroindole intermediates.

Step 2: Alkylation at C2

  • Conditions :

    • Alkylating agent: 1-bromo-2-methylpropane

    • Base: NaH\text{NaH} in DMF at 60°C

  • Yield : 68–75%

Table 2: Chlorination-Alkylation Performance

StepYield (%)Purity (%)Reaction Time
Chlorination91–94982 h
Alkylation68–75956 h

Microflow Reactor Synthesis

Microflow technology enables rapid synthesis of unstable intermediates, minimizing dimerization.

Protocol

  • Intermediate Generation : React indole-3-methanol with PBr3\text{PBr}_3 in a microchannel reactor (0.02 s residence time at 25°C).

  • Nucleophilic Substitution : Introduce 1-methylpropylmagnesium bromide in a second reactor (0.1 s residence time).

Advantages :

  • 89% yield vs. 0% in batch mode due to suppressed oligomerization.

  • Scalable to 50 mmol without yield loss.

Gassman Indole Synthesis

This annulation method constructs 5-substituted indoles via sulfenylation and oxidative cyclization.

Adaptation for Target Compound

  • Sulfenylation : Treat 4-chloro-2-(1-methylpropyl)thioaniline with BF3\text{BF}_3-etherate.

  • Oxidation : Use mCPBA\text{mCPBA} (meta-chloroperbenzoic acid) to form the indole ring.

Yield : 65–70% with 90% regioselectivity for the 5-position.

Reductive Cyclization of Nitroarenes

A two-step process involving nitro group reduction and cyclization.

Key Steps

  • Nitro Reduction : Hydrogenate 4-chloro-2-nitro(1-methylpropyl)benzene over Pd/C\text{Pd/C} (90% yield).

  • Cyclization : Heat with CuI\text{CuI} in DMSO at 140°C for 8 hours (73% yield).

Drawback : Requires high temperatures, leading to 15–20% decomposition byproducts.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)ScalabilityPurity (%)Key Advantage
Fischer Synthesis72–89High>95Established protocol
Microflow Reactor89Medium97Avoids dimerization
Chlorination-Alkylation68–75High95Modularity
Gassman Synthesis65–70Low905-position selectivity

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 5-Chloro-2-(1-methylpropyl)indole, and how can purity be optimized?

  • Methodology : A common approach involves refluxing substituted indole precursors (e.g., 3-formylindole derivatives) with alkylating agents in acetic acid with sodium acetate as a catalyst. Post-reaction purification includes recrystallization from DMF/acetic acid mixtures and HPLC validation (>98% purity) . Optimize yield by adjusting reaction time (3–5 hours) and stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to amine).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Use 1H^1H-NMR to confirm substitution patterns (e.g., chloro and methylpropyl groups) and FT-IR for functional group analysis (C-Cl stretch ~550 cm1^{-1}). HPLC with UV detection ensures purity, while mass spectrometry (ESI-MS) validates molecular weight .

Q. What safety protocols are essential when handling chloro-substituted indoles?

  • Methodology : Wear N95 masks, nitrile gloves, and eye protection to avoid inhalation or skin contact. Store waste in labeled containers for professional disposal. Refer to SDS guidelines for chloro-indoles, which highlight respiratory system hazards and recommend ethanol/water rinses for spills .

Advanced Questions

Q. How can researchers resolve contradictions in reported reactivity or stability of this compound derivatives?

  • Methodology : Conduct comparative studies using controlled conditions (e.g., inert atmosphere, humidity control). Employ DSC (Differential Scanning Calorimetry) to verify thermal stability discrepancies. Cross-validate data with independent techniques like X-ray crystallography or 13C^{13}C-NMR .

Q. What strategies improve the regioselectivity of electrophilic substitution in this compound?

  • Methodology : Use directing groups (e.g., methylpropyl at C2) to steer reactions to the C3/C6 positions. Optimize solvent polarity (e.g., DCM for electrophilic bromination) and employ catalysts like Lewis acids (BF3_3) to enhance selectivity .

Q. How can computational modeling predict the bioactivity of this compound analogs?

  • Methodology : Perform DFT calculations to analyze electron distribution and HOMO-LUMO gaps. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to target proteins (e.g., antimicrobial enzymes). Validate predictions with in vitro assays, such as MIC testing against Gram-positive bacteria .

Q. What experimental designs are suitable for studying the environmental adsorption behavior of chloro-indoles?

  • Methodology : Use microspectroscopic imaging (e.g., ToF-SIMS) to track adsorption on indoor surfaces. Simulate real-world conditions by varying humidity and oxidant levels (e.g., ozone). Quantify degradation products via GC-MS to assess environmental persistence .

Data Analysis & Troubleshooting

Q. How should researchers address inconsistent antimicrobial activity data in chloro-indole derivatives?

  • Methodology : Standardize assay conditions (e.g., broth microdilution vs. agar diffusion). Control for substituent effects by synthesizing analogs with systematic structural variations (e.g., varying alkyl chain length). Use statistical tools (ANOVA) to identify significant trends .

Q. What are the best practices for optimizing synthetic yield when scaling up chloro-indole production?

  • Methodology : Perform kinetic studies to identify rate-limiting steps (e.g., imine formation). Use flow chemistry for improved heat/mass transfer. Monitor intermediates in situ via Raman spectroscopy to adjust reagent addition dynamically .

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